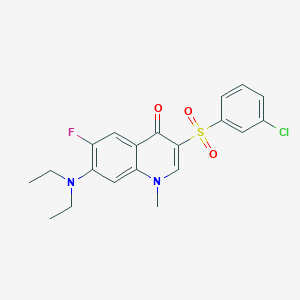

3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Description

This compound is a fluorinated quinolin-4-one derivative featuring a 3-chlorobenzenesulfonyl group at position 3, a diethylamino substituent at position 7, and a methyl group at position 1. Its molecular formula is C₂₁H₂₁ClFN₂O₃S, with a molecular weight of 441.92 g/mol (calculated).

Properties

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoro-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClFN2O3S/c1-4-24(5-2)18-11-17-15(10-16(18)22)20(25)19(12-23(17)3)28(26,27)14-8-6-7-13(21)9-14/h6-12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWMNWBXZGRAPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=CC=C3)Cl)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Sulfonylation: The chlorobenzenesulfonyl group can be introduced through a sulfonylation reaction using 3-chlorobenzenesulfonyl chloride and a base such as triethylamine.

Amination: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Diethylamine in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the quinoline core.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with different amine or sulfonyl groups.

Scientific Research Applications

3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

| Compound | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target: 3-(3-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one | Not provided | C₂₁H₂₁ClFN₂O₃S | 1-methyl, 3-(3-Cl-benzenesulfonyl), 7-(diethylamino), 6-F | 441.92 (calc.) |

| Analog 1: 3-(3-Chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one | 892756-15-9 | C₂₃H₂₄ClFN₂O₃S | 1-methyl, 3-(3-Cl-benzenesulfonyl), 7-(3,5-dimethylpiperidinyl) , 6-F | 462.96 |

| Analog 2: 7-(Diethylamino)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one | 931931-92-9 | C₂₃H₂₇FN₂O₃S | 1-ethyl , 3-(3,5-dimethylbenzenesulfonyl) , 7-(diethylamino), 6-F | 430.54 |

| Analog 3: 3-(Benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one | E599-0010 | C₂₂H₂₅FN₃O₃S | 1-methyl, 3-(benzenesulfonyl) , 7-(4-ethylpiperazinyl) , 6-F | 454.52 (calc.) |

Key Observations:

Substituent Effects on Bioactivity The 3-chlorobenzenesulfonyl group in the target compound may enhance binding to hydrophobic pockets in target proteins compared to 3,5-dimethylbenzenesulfonyl (Analog 2) or plain benzenesulfonyl (Analog 3), as chlorine’s electronegativity and steric bulk could optimize interactions . Piperidine derivatives often exhibit improved blood-brain barrier penetration .

Alkyl Chain Modifications The 1-methyl group in the target compound versus 1-ethyl (Analog 2) affects steric hindrance at the quinolinone nitrogen. Shorter alkyl chains (methyl) may reduce metabolic dealkylation rates compared to ethyl .

Electronic and Physicochemical Properties

- The 6-fluoro substituent is conserved across all analogs, suggesting its critical role in maintaining planar geometry for π-π stacking or hydrogen bonding .

- Analog 2’s 3,5-dimethylbenzenesulfonyl group reduces molecular weight (430.54 vs. 441.92) but increases hydrophobicity, which could impact oral bioavailability .

Research Findings and Implications

- Target Compound: No direct bioactivity data is available in the provided evidence.

- Analog 1 (CAS 892756-15-9): The 3,5-dimethylpiperidinyl group may confer enhanced selectivity for bacterial DNA gyrase compared to mammalian topoisomerases, a common mechanism in fluoroquinolone antibiotics .

- Analog 2 (CAS 931931-92-9): The 1-ethyl substituent could prolong half-life in vivo due to slower oxidative metabolism, though this requires experimental validation .

Biological Activity

3-(3-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Chlorobenzenesulfonyl group : Known for enhancing solubility and bioavailability.

- Diethylamino group : Often associated with pharmacological activity due to its basicity.

- Fluoro group : Increases lipophilicity, which can enhance membrane permeability.

Molecular Formula

The molecular formula for this compound is CHClF NOS.

Molecular Weight

The molecular weight is approximately 397.90 g/mol.

1. Inhibition of Enzymatic Activity

One of the primary mechanisms through which this compound exhibits biological activity is by inhibiting specific enzymes involved in metabolic pathways. For instance, it has been identified as an inhibitor of the URAT1 transporter, which plays a crucial role in uric acid reabsorption in the kidneys. This inhibition can potentially aid in the treatment of conditions like gout by promoting uric acid excretion .

2. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies suggest that such quinoline derivatives can disrupt bacterial cell membranes or interfere with DNA replication processes .

3. Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | URAT1 inhibitor | |

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis |

Case Study 1: URAT1 Inhibition

In a study focused on gout treatment, researchers evaluated the efficacy of various sulfonamide compounds, including our target compound. The results indicated a significant reduction in serum uric acid levels in animal models treated with the compound, suggesting its potential utility in managing hyperuricemia .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial activity against various pathogens. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .

Case Study 3: Anticancer Activity

In vitro studies conducted on breast cancer cell lines showed that treatment with the compound resulted in a marked decrease in cell viability and increased markers of apoptosis. This suggests that it could be further explored as a candidate for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.